3-phenyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 3-Phenyl substitution at the pyrimidine ring, enhancing aromatic interactions.
- 2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl) group, contributing to lipophilicity and metabolic stability via the trifluoromethyl (-CF₃) moiety .
- A partially saturated 3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one scaffold, which may influence conformational flexibility and binding affinity.
Synthesis of this class typically involves cyclization reactions. For example, thieno[3,2-d]pyrimidin-4-one isomers are formed via formamide-mediated cyclization under mild conditions (60–65% yields) .
Properties
IUPAC Name |
3-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2OS2/c21-20(22,23)14-6-4-5-13(11-14)12-28-19-24-16-9-10-27-17(16)18(26)25(19)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYFXZQZNBDWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidin-4-one core.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the thieno[3,2-d]pyrimidin-4-one core in the presence of a Lewis acid catalyst.
Attachment of the Trifluoromethyl-Substituted Phenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction of a trifluoromethyl-substituted phenylmethylsulfanyl halide with the phenyl-substituted thieno[3,2-d]pyrimidin-4-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Reactivity of the Sulfanyl Group
The methylsulfanyl (–SCH2–) group at position 2 is a key reactive site.
a. Oxidation to Sulfoxide/Sulfone
The sulfanyl group undergoes oxidation to form sulfoxide or sulfone derivatives under mild conditions. For example:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to sulfoxide | mCPBA (1.2 eq), DCM, 0°C → RT, 6 h | Corresponding sulfoxide derivative | 85% | |
| Oxidation to sulfone | H2O2 (30%), AcOH, 60°C, 12 h | Corresponding sulfone derivative | 78% |
These transformations enhance polarity and potential hydrogen-bonding interactions, modulating bioavailability.
b. Alkylation/Arylation
The sulfanyl group participates in nucleophilic substitution reactions with alkyl/aryl halides:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| S-Alkylation | K2CO3, DMF, alkyl bromide, RT, 24 h | 2-(Alkylthio)thienopyrimidinone | 60–75% |
For instance, reaction with benzyl bromide introduces bulkier substituents, potentially improving target selectivity.
Modification of the Pyrimidin-4-One Core
The pyrimidinone ring undergoes substitutions and ring-opening reactions.
a. Nucleophilic Substitution at C-4
The carbonyl group at C-4 is susceptible to nucleophilic attack:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aminolysis | NH3/MeOH, reflux, 8 h | 4-Amino-thienopyrimidine analog | 65% | |
| Hydrolysis | NaOH (10%), EtOH/H2O, reflux, 6 h | 4-Hydroxy-thienopyrimidine derivative | 70% |
These reactions enable diversification for structure-activity relationship (SAR) studies .
b. Ring Functionalization
Electrophilic aromatic substitution (EAS) occurs at electron-rich positions of the thiophene ring:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 2 h | 5-Nitro-thienopyrimidinone | 55% |
Trifluoromethyl Group Reactivity
a. Hydrodefluorination
Under strong reducing conditions (e.g., Pd/C, H2, high pressure), partial defluorination may occur, though this is rarely utilized.
b. Directed Ortho-Metalation
The CF3 group directs metalation at ortho positions for further functionalization, though this requires specialized lithiation agents.
Cycloaddition Reactions
The thiophene ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, reflux, 12 h | Fused bicyclic adduct | 50% |
Photochemical Reactions
UV irradiation induces dimerization via the thiophene ring:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| [2+2] Photodimerization | UV light (254 nm), CHCl3, 24 h | Head-to-tail dimer | 40% |
Scientific Research Applications
3-phenyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-phenyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Selected Thieno/Pyrimidinone Derivatives
Key Observations:
- Substituent Flexibility : The target compound’s 3-phenyl and 2-(trifluoromethylbenzylsulfanyl) groups differentiate it from analogs with alkyl (e.g., 3-ethyl in ) or allyl (e.g., 3-allyl in ) substitutions.
- Trifluoromethyl Role : Compounds with -CF₃ groups (e.g., ) exhibit enhanced lipophilicity, a trait critical for blood-brain barrier penetration or kinase inhibition .
- Core Saturation: The partially saturated thieno[3,2-d]pyrimidinone core in the target compound may offer improved solubility compared to fully aromatic analogs.
Physicochemical Properties:
- Lipophilicity : The trifluoromethyl group increases logP values, as seen in aprepitant analogs .
- Solubility : The partially saturated core may improve aqueous solubility compared to fully unsaturated derivatives (e.g., ).
- Stability : Sulfanyl (-S-) linkages are generally stable under physiological conditions but susceptible to oxidative metabolism .
Biological Activity
The compound 3-phenyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H16F3N3S
- Molecular Weight : 373.41 g/mol
Biological Activity Overview
The biological activities of thienopyrimidine derivatives like this compound are diverse and include:
-
Anticancer Activity :
- Several studies have demonstrated that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the micromolar range against breast cancer (MCF7), colon cancer (HCT116), and prostate cancer (PC3) cell lines .
- The compound's mechanism of action may involve the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation.
-
PIM Kinase Inhibition :
- The compound has been studied for its ability to inhibit PIM kinases, which are implicated in tumorigenesis and cancer progression. A related study reported compounds with structural similarities demonstrating potent PIM-1 inhibitory activity with IC50 values ranging from 1.18 to 8.83 μM .
- The structural modifications in the thienopyrimidine scaffold enhance the binding affinity to the PIM kinase active site.
Case Study 1: Cytotoxicity Testing
In a study evaluating various thienopyrimidine derivatives for their cytotoxic effects:
- Compounds Tested : Several derivatives including those with trifluoromethyl substitutions.
- Results : Compounds demonstrated varying degrees of cytotoxicity with some showing IC50 values as low as 1.18 μM against HCT116 cells. The most effective compounds were further analyzed for their impact on apoptosis and cell cycle arrest .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on thienopyrimidine derivatives:
- Findings : Modifications at the phenyl and trifluoromethyl positions significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced activity against PIM kinases .
Table 1: Biological Activity Summary
| Compound Name | Target Activity | IC50 (μM) | Cell Lines Tested |
|---|---|---|---|
| Compound A | PIM Kinase | 1.18 | HCT116 |
| Compound B | Cytotoxicity | 4.62 | MCF7 |
| Compound C | Cytotoxicity | 8.83 | PC3 |
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow high-quality crystals via slow evaporation or vapor diffusion. Use SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) to analyze diffraction data. Key parameters include R-factor (<0.07) and data-to-parameter ratio (>15). Cross-validate with NMR (¹H/¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) .
Q. What synthetic routes are commonly employed for thieno[3,2-d]pyrimidin-4-one derivatives?
- Methodological Answer:
- Step 1: Condensation of substituted thioureas with α,β-unsaturated ketones under acidic conditions.
- Step 2: Cyclization using POCl₃ or PCl₅ to form the pyrimidinone core.
- Step 3: Functionalize the sulfanyl group via nucleophilic substitution (e.g., with 3-(trifluoromethyl)benzyl bromide). Optimize reaction time (12–24 hrs) and temperature (60–80°C) in anhydrous DMF .
Q. How is purity assessed, and what thresholds are acceptable for biological assays?
- Methodological Answer: Use reverse-phase HPLC with a C18 column (≥95% purity). Mobile phase: acetonitrile/water (0.1% TFA). Confirm via ¹H NMR (integration of impurities <5%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can stereochemical outcomes in the synthesis of related compounds be predicted or controlled?
- Methodological Answer: Computational tools (DFT, molecular docking) model transition states to predict regioselectivity. Experimentally, use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived phosphoric acids). Monitor enantiomeric excess (ee) via chiral HPLC .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer:
- Step 1: Validate assay conditions (e.g., MIC testing per CLSI guidelines).
- Step 2: Check compound stability (e.g., LC-MS post-assay).
- Step 3: Compare structural analogs (e.g., trifluoromethyl vs. methyl substituents) to identify SAR trends. Use meta-analysis of published IC₅₀ values to identify outliers .
Q. How can low yields in the trifluoromethylation step be optimized?
- Methodological Answer:
- Option 1: Use Umemoto’s reagent (selective CF₃ donor) in DMSO at 100°C.
- Option 2: Employ photoredox catalysis with Ru(bpy)₃²⁺ under blue LED light. Monitor reaction progress via ¹⁹F NMR. Typical yield improvements: 20% → 65% .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer:
- Lipophilicity: Calculate logP via ChemAxon or Schrödinger’s QikProp.
- Metabolic Stability: Use CYP450 isoform docking (AutoDock Vina) and MD simulations (GROMACS).
- Bioavailability: Apply the Rule of Five (Ro5) with ADMET Predictor™ .
Q. How are reaction intermediates characterized when crystallography fails?
- Methodological Answer:
- Step 1: Use LC-MS/MS to track intermediates in situ.
- Step 2: Employ dynamic NMR (VT-NMR) to study tautomerism or rotameric states.
- Step 3: Validate with 2D NOESY for spatial proximity of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
